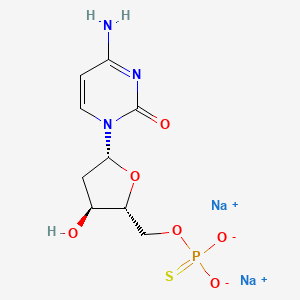![molecular formula C10H19NO2 B1462481 Methyl 3-[(cyclopentylmethyl)amino]propanoate CAS No. 1096892-78-2](/img/structure/B1462481.png)
Methyl 3-[(cyclopentylmethyl)amino]propanoate
Übersicht
Beschreibung
“Methyl 3-[(cyclopentylmethyl)amino]propanoate” is a chemical compound with the molecular formula C10H19NO2 and a molecular weight of 185.26 . It is used for research purposes .
Molecular Structure Analysis
The InChI code for “Methyl 3-[(cyclopentylmethyl)amino]propanoate” is1S/C9H17NO2/c1-12-9(11)6-7-10-8-4-2-3-5-8/h8,10H,2-7H2,1H3 . This code represents the molecular structure of the compound. Physical And Chemical Properties Analysis
“Methyl 3-[(cyclopentylmethyl)amino]propanoate” is a liquid at room temperature . It should be stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C .Wissenschaftliche Forschungsanwendungen
Bioavailability and Pharmacokinetics
Research on similar compounds, such as 2-Amino-3-(methylamino)propanoic acid (BMAA), has explored their bioavailability and pharmacokinetics. Studies in primates and rats have shown that BMAA has a high oral bioavailability and can cross the blood-brain barrier, suggesting potential implications for neurological research and the study of neurotoxicity (Duncan et al., 1992; Duncan et al., 1991).
Chemical Synthesis
Efficient synthesis methods have been developed for compounds with similar structures, such as Methyl (S)-3-amino-3-(3-pyridyl)propanoate, which is crucial for the synthesis of pharmacologically active molecules. These methods demonstrate the compound's relevance in medicinal chemistry and drug development (Zhong et al., 1999).
Structural Studies
Studies on amino alcohol salts with quinaldinate have contributed to understanding the hydrogen bonding and polymorphism in chemical structures, which is essential for the design of new materials and pharmaceuticals (Podjed & Modec, 2022).
Biocatalysis
Research on the asymmetric biocatalysis of S-3-amino-3-phenylpropionic acid by new isolated Methylobacterium Y1-6 highlights the compound's utility in producing enantiopure pharmaceutical intermediates, showcasing its application in green chemistry and biotechnology (Li et al., 2013).
Solubility and Solvent Effects
The solubility study of 2-Amino-3-methylbenzoic acid in various solvents provides insights into the purification processes, which are crucial for chemical synthesis and pharmaceutical formulation (Zhu et al., 2019).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or if it comes into contact with skin . The precautionary statements associated with it are P261 (avoid breathing dust/fume/gas/mist/vapors/spray) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
Eigenschaften
IUPAC Name |
methyl 3-(cyclopentylmethylamino)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO2/c1-13-10(12)6-7-11-8-9-4-2-3-5-9/h9,11H,2-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHWPHAHNAPAYPX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCNCC1CCCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-[(cyclopentylmethyl)amino]propanoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![2-(2,3-Difluoro-phenyl)-1H-imidazo[4,5-c]pyridine](/img/structure/B1462409.png)




![5-methyl-2-phenyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-3-amine](/img/structure/B1462421.png)